molecular formula C11H9BrN2O3S B5461567 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Cat. No.: B5461567
M. Wt: 329.17 g/mol
InChI Key: ABMDIRVZTDRTIH-UHFFFAOYSA-N
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Description

3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Propanoic Acid Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable propanoic acid derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and bromophenyl group. These interactions could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
  • 3-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
  • 3-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Uniqueness

The unique combination of the bromophenyl group, oxadiazole ring, and propanoic acid moiety in 3-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid distinguishes it from similar compounds. This structure may confer specific chemical reactivity and biological activity that are not present in its analogs.

Properties

IUPAC Name

3-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-7(6-8)10-13-14-11(17-10)18-5-4-9(15)16/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDIRVZTDRTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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